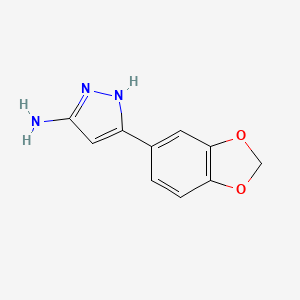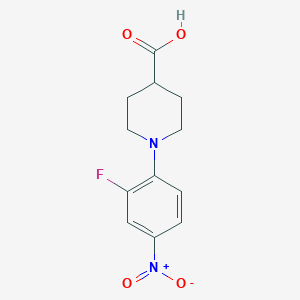![molecular formula C9H9N3 B1319302 7-Ciclopropil-imidazo[1,2-a]pirimidina CAS No. 375857-72-0](/img/structure/B1319302.png)
7-Ciclopropil-imidazo[1,2-a]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 7-Cyclopropylimidazo[1,2-a]pyrimidine, which includes a cyclopropyl group attached to the imidazo[1,2-a]pyrimidine core, contributes to its distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
7-Cyclopropylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
7-Cyclopropylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine, a class of compounds known to target essential, conserved cellular processes . Imidazo[1,2-a]pyrimidine analogues have been recognized as potential antituberculosis agents, exhibiting significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been shown to disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Result of Action
Related compounds have been shown to cause mitochondrial fragmentation and nuclear dna damage .
Action Environment
It is known that the mode of action of related compounds can be influenced by the presence of a nitrogen atom at position 8 .
Análisis Bioquímico
Biochemical Properties
7-Cyclopropylimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their function and activity. For instance, 7-Cyclopropylimidazo[1,2-a]pyrimidine has been found to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis .
Additionally, 7-Cyclopropylimidazo[1,2-a]pyrimidine interacts with DNA and RNA, affecting gene expression and transcriptional regulation. The compound’s ability to bind to nucleic acids can result in the modulation of gene expression, thereby influencing various cellular functions .
Cellular Effects
The effects of 7-Cyclopropylimidazo[1,2-a]pyrimidine on cellular processes are profound and multifaceted. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, 7-Cyclopropylimidazo[1,2-a]pyrimidine can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in regulating cell growth, survival, and differentiation .
Furthermore, 7-Cyclopropylimidazo[1,2-a]pyrimidine has been observed to influence cellular metabolism by altering the activity of metabolic enzymes and pathways. This can lead to changes in the levels of metabolites and the overall metabolic flux within cells . The compound’s effects on gene expression can also result in the upregulation or downregulation of specific genes, thereby impacting various cellular functions and processes .
Molecular Mechanism
The molecular mechanism of action of 7-Cyclopropylimidazo[1,2-a]pyrimidine involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For example, 7-Cyclopropylimidazo[1,2-a]pyrimidine can bind to the active sites of kinases, inhibiting their activity and thereby modulating downstream signaling pathways .
Additionally, 7-Cyclopropylimidazo[1,2-a]pyrimidine can act as a DNA intercalator, inserting itself between the base pairs of DNA and disrupting the normal structure and function of the nucleic acid . This can lead to changes in gene expression and transcriptional regulation, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Cyclopropylimidazo[1,2-a]pyrimidine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7-Cyclopropylimidazo[1,2-a]pyrimidine is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
The long-term effects of 7-Cyclopropylimidazo[1,2-a]pyrimidine on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and alterations in gene expression . In vivo studies have shown that 7-Cyclopropylimidazo[1,2-a]pyrimidine can have lasting effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of 7-Cyclopropylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . Higher doses of 7-Cyclopropylimidazo[1,2-a]pyrimidine can lead to adverse effects, including toxicity and tissue damage .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve the desired biochemical and cellular effects . Beyond this threshold, increasing the dosage does not necessarily enhance the effects but may instead result in toxic or adverse outcomes .
Metabolic Pathways
7-Cyclopropylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase . These interactions can affect the levels of nucleotides and other metabolites within cells, thereby influencing overall metabolic flux .
Additionally, 7-Cyclopropylimidazo[1,2-a]pyrimidine can modulate the activity of enzymes involved in amino acid and lipid metabolism, further impacting cellular metabolic processes .
Transport and Distribution
The transport and distribution of 7-Cyclopropylimidazo[1,2-a]pyrimidine within cells and tissues are critical for its biochemical and cellular effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 7-Cyclopropylimidazo[1,2-a]pyrimidine can accumulate in specific cellular compartments, such as the nucleus and mitochondria .
The localization and accumulation of 7-Cyclopropylimidazo[1,2-a]pyrimidine within cells can influence its activity and function. For example, the compound’s presence in the nucleus can enhance its interactions with DNA and RNA, while its accumulation in mitochondria can affect mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 7-Cyclopropylimidazo[1,2-a]pyrimidine is an important factor in determining its biochemical and cellular effects. This compound has been found to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of 7-Cyclopropylimidazo[1,2-a]pyrimidine to specific compartments is mediated by targeting signals and post-translational modifications .
The subcellular localization of 7-Cyclopropylimidazo[1,2-a]pyrimidine can influence its interactions with biomolecules and its overall activity. For instance, the compound’s presence in the nucleus can enhance its ability to modulate gene expression, while its localization in mitochondria can impact mitochondrial function and cellular energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of cyclopropylamine with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach includes multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production of 7-Cyclopropylimidazo[1,2-a]pyrimidine typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Cyclopropylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the cyclopropyl group.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 7-position.
Uniqueness
7-Cyclopropylimidazo[1,2-a]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Propiedades
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCBURPPOWYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=CN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)





![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)







